molecular formula C16H16ClNO2 B5763119 2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide

2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide

Cat. No.: B5763119
M. Wt: 289.75 g/mol
InChI Key: GLLGMVBUXLZRHM-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide typically involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate under anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate. This intermediate is then treated with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy) acetohydrazide. Finally, the acetohydrazide is reacted with N-methyl-N-phenylacetamide to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis and death. The compound may also interfere with metabolic pathways essential for the survival of microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy) acetate
  • 2-(4-chloro-3-methylphenoxy) acetohydrazide
  • N-methyl-N-phenylacetamide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide stands out due to its unique combination of phenoxy and acetamide groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced antimicrobial and anthelmintic activities, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-12-10-14(8-9-15(12)17)20-11-16(19)18(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLGMVBUXLZRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(C)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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